molecular formula C20H26N4O B1250903 LISURIDE

LISURIDE

カタログ番号: B1250903
分子量: 338.4 g/mol
InChIキー: BKRGVLQUQGGVSM-RDTXWAMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8R-リズライドは、薬理作用で知られる麦角アルカロイドであるリズライドの立体異性体です。 ヒトのヒスタミンH1受容体の強力な立体特異的パーシャルアゴニストです 。本化合物は、さまざまな受容体との独特の相互作用により関心を集めており、薬理学的研究における貴重なツールとなっています。

2. 製法

8R-リズライドの合成は、通常麦角アルカロイドから始まるいくつかの段階を伴います。このプロセスには以下が含まれます。

工業生産方法は、通常、これらの段階を最適化して、高い収率と純度を確保します。温度、溶媒、触媒などの反応条件は、目的の立体化学を達成するために注意深く制御されます。

準備方法

The synthesis of 8R-Lisuride involves several steps, typically starting from ergot alkaloids. The process includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired stereochemistry.

化学反応の分析

8R-リズライドは、以下を含むさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、制御された温度、および特定の触媒が含まれます。生成される主な生成物は、反応の種類と使用される試薬によって異なります。

4. 科学研究への応用

8R-リズライドは、科学研究で幅広い用途があります。

科学的研究の応用

Therapeutic Applications in Parkinson's Disease

Lisuride is primarily recognized for its role in managing Parkinson's disease (PD). Its efficacy as a dopamine agonist makes it a valuable adjunct to traditional therapies like levodopa.

Case Studies and Clinical Trials

  • Combination Therapy : A study demonstrated that combining this compound with levodopa resulted in fewer end-of-dose failures and dyskinesias compared to high-dose levodopa alone, suggesting a beneficial sparing effect on levodopa usage .
  • Long-term Infusion Studies : Research involving continuous subcutaneous infusion of this compound showed significant reductions in motor fluctuations and dyskinesia over four years compared to standard oral therapies. Patients receiving this compound did not experience deterioration in their Unified Parkinson's Disease Rating Scale scores, indicating sustained therapeutic benefits .

Mechanistic Insights

This compound's mechanism involves activation of dopamine receptors while also antagonizing the 5-hydroxytryptamine2B receptor, which may contribute to its efficacy in alleviating symptoms associated with PD .

Management of Migraine and Cluster Headaches

This compound has been used effectively for treating migraine and cluster headaches due to its vasoconstrictive properties. It acts on serotonin receptors, which play a crucial role in the pathophysiology of these conditions.

Clinical Efficacy

  • A systematic review indicated that this compound can reduce the frequency and severity of migraine attacks, providing an alternative for patients who do not respond well to conventional treatments .

Treatment of Hyperprolactinemia and Acromegaly

This compound is also indicated for conditions characterized by elevated prolactin levels, such as hyperprolactinemia and acromegaly. Its ability to inhibit prolactin secretion makes it a suitable option.

Research Findings

  • Clinical trials have shown that this compound effectively reduces serum prolactin levels in patients with hyperprolactinemia, often leading to symptom resolution .

Potential Applications in Substance Withdrawal

Emerging research suggests that this compound may have therapeutic potential during withdrawal from psychostimulants like amphetamines.

Behavioral Studies

  • A study involving rats indicated that this compound administration during withdrawal phases mitigated psychomotor retardation and reduced catalepsy, suggesting its potential as a treatment for withdrawal symptoms associated with stimulant use .

Exploration of Anxiolytic and Antidepressant Effects

Recent investigations into the psychoactive properties of this compound have opened avenues for its use in treating anxiety and depression.

Clinical Trials

  • Phase II clinical trials have suggested that this compound could exert long-lasting anxiolytic effects, potentially benefiting patients with anxiety disorders .

Summary Table of this compound Applications

ApplicationDescriptionEvidence Source
Parkinson's DiseaseReduces motor fluctuations; adjunct to levodopa therapy
Migraine/Cluster HeadachesEffective in reducing frequency/severity of attacks
HyperprolactinemiaLowers serum prolactin levels; resolves symptoms
Substance WithdrawalMitigates psychomotor retardation during withdrawal from stimulants
Anxiety/DepressionPotential anxiolytic effects; ongoing clinical trials

作用機序

8R-リズライドは、ヒスタミンH1受容体に部分アゴニストとして結合することで効果を発揮します。また、ドパミン受容体とセロトニン受容体とも相互作用し、受容体サブタイプに応じてアゴニストまたはアンタゴニストとして作用します。 この複数の受容体との相互作用は、その薬理効果にとって重要です .

6. 類似の化合物との比較

8R-リズライドは、以下のような他の麦角アルカロイドと比較されます。

これらの比較は、受容体の特異性と薬理プロファイルという点で8R-リズライドの独自性を強調しています。

類似化合物との比較

8R-Lisuride is compared with other ergot derivatives such as:

These comparisons highlight the uniqueness of 8R-Lisuride in terms of its receptor specificity and pharmacological profile.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Lisuride in experimental settings?

this compound synthesis typically involves multi-step organic reactions, with purity and structural confirmation critical for pharmacological studies. Researchers should follow validated methods for synthesis, such as enantioselective synthesis routes, and employ characterization techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) . For reproducibility, experimental sections must detail reagent sources, reaction conditions, and purification steps, adhering to guidelines for reporting new compounds (e.g., providing elemental analysis data) .

Q. How can researchers ensure reproducibility of this compound’s pharmacological assays across different laboratories?

Standardization of assay conditions (e.g., cell lines, buffer compositions, and temperature controls) is essential. Cross-validate results using reference compounds and include positive/negative controls. Document deviations in protocols (e.g., ligand-binding assay variations) and share raw data via supplementary materials to enable direct comparison .

Q. What are the key considerations for designing in vitro studies to evaluate this compound’s receptor binding affinity?

Use radioligand binding assays with appropriate receptor subtypes (e.g., 5-HT2A, dopamine D2 receptors). Control for non-specific binding via saturation and competition assays. Include kinetic studies to assess association/dissociation rates and validate findings with orthogonal methods (e.g., functional cAMP assays) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s structural data from X-ray crystallography versus cryo-EM studies?

Structural discrepancies (e.g., ligand positioning in 5-HT2A receptor complexes) require comparative analysis of resolution, crystallization conditions, and conformational dynamics. For example, lipid interactions in cryo-EM samples may alter binding pocket conformations versus crystal structures . Use molecular dynamics simulations to probe flexibility and validate models with mutagenesis data .

Q. What methodologies are recommended for resolving conflicting in vivo efficacy data of this compound in neurodegenerative models?

Conduct meta-analyses of preclinical studies to identify variables such as dosage regimens, animal strains, and behavioral endpoints. Employ blinded, randomized designs with power analyses to ensure statistical rigor. Cross-reference pharmacokinetic data (e.g., blood-brain barrier penetration) to contextualize efficacy differences .

Q. How can this compound’s off-target effects be systematically evaluated in high-throughput screening (HTS) platforms?

Utilize panels of GPCRs, kinases, and ion channels in HTS assays. Apply cheminformatics tools (e.g., similarity ensemble approach) to predict off-target interactions. Validate hits using dose-response curves and orthogonal assays (e.g., calcium flux measurements) .

Q. What strategies are effective for reconciling this compound’s dual agonist/antagonist profiles across different receptor subtypes?

Perform functional selectivity assays (e.g., biased signaling studies) to quantify pathway-specific efficacy (e.g., G protein vs. β-arrestin recruitment). Use structural biology to map ligand-receptor interaction motifs responsible for divergent signaling outcomes .

Q. Methodological Frameworks

Q. How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

Apply the PICOT framework:

  • P opulation: Target receptor/system (e.g., CNS dopaminergic pathways).
  • I ntervention: this compound dosage/administration route.
  • C omparison: Existing therapeutics (e.g., bromocriptine).
  • O utcome: Measurable endpoints (e.g., receptor occupancy, behavioral outcomes).
  • T imeframe: Acute vs. chronic effects .

Q. What criteria define a rigorous research question for this compound’s therapeutic potential in migraine studies?

Align with FINER criteria:

  • F easible: Access to validated migraine models (e.g., nitroglycerin-induced models).
  • I nteresting: Address gaps in serotonin receptor modulation.
  • N ovel: Compare this compound with newer gepants or CGRP inhibitors.
  • E thical: Justify animal/human subject use per institutional guidelines.
  • R elevant: Link to unmet clinical needs (e.g., refractory cases) .

Q. Data Analysis & Reporting

Q. How should researchers present contradictory data on this compound’s metabolic stability in publications?

Clearly delineate experimental variables (e.g., liver microsome sources, incubation times). Use statistical tests (e.g., ANOVA) to quantify variability. Discuss limitations (e.g., species differences in cytochrome P450 enzymes) and propose follow-up studies (e.g., human hepatocyte assays) .

Q. What are best practices for visualizing this compound’s receptor-ligand interactions in structural biology papers?

Use PyMOL or ChimeraX to generate high-resolution figures highlighting key residues (e.g., W151³.²⁸ in 5-HT2A). Overlay multiple structures (e.g., cryo-EM vs. crystal) to illustrate conformational shifts. Annotate figures with interaction distances (≤3.5 Å for hydrogen bonds) .

特性

分子式

C20H26N4O

分子量

338.4 g/mol

IUPAC名

3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1

InChIキー

BKRGVLQUQGGVSM-RDTXWAMCSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

異性体SMILES

CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

正規SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。